1H-4,11-Epoxypyrrolo[3,4-b]phenazine-1,3(2H)-dione
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Overview
Description
1H-4,11-Epoxypyrrolo[3,4-b]phenazine-1,3(2H)-dione is a complex organic compound belonging to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-4,11-Epoxypyrrolo[3,4-b]phenazine-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the reaction of pyrrolo[3,4-b]phenazine derivatives with epoxides under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the epoxide ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1H-4,11-Epoxypyrrolo[3,4-b]phenazine-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxide derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
1H-4,11-Epoxypyrrolo[3,4-b]phenazine-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1H-4,11-Epoxypyrrolo[3,4-b]phenazine-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Shares a similar heterocyclic structure but lacks the epoxide ring.
1H-pyrazolo[3,4-b]pyridine-5-carboxylate: Another related compound with different functional groups
Uniqueness
1H-4,11-Epoxypyrrolo[3,4-b]phenazine-1,3(2H)-dione is unique due to its epoxide ring, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
29598-52-5 |
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Molecular Formula |
C14H5N3O3 |
Molecular Weight |
263.21 g/mol |
IUPAC Name |
18-oxa-3,10,15-triazapentacyclo[10.5.1.02,11.04,9.013,17]octadeca-1(17),2,4,6,8,10,12-heptaene-14,16-dione |
InChI |
InChI=1S/C14H5N3O3/c18-13-7-8(14(19)17-13)12-10-9(11(7)20-12)15-5-3-1-2-4-6(5)16-10/h1-4H,(H,17,18,19) |
InChI Key |
DSKLSOPUHDJLDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C4=C5C(=C(C3=N2)O4)C(=O)NC5=O |
Origin of Product |
United States |
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